molecular formula C12H13NOS B7557899 [3-(Thiophen-3-ylmethylamino)phenyl]methanol

[3-(Thiophen-3-ylmethylamino)phenyl]methanol

Cat. No. B7557899
M. Wt: 219.30 g/mol
InChI Key: FSFGAMFPPOPQHP-UHFFFAOYSA-N
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Description

[3-(Thiophen-3-ylmethylamino)phenyl]methanol, also known as TMM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. TMM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 235.3 g/mol.

Scientific Research Applications

[3-(Thiophen-3-ylmethylamino)phenyl]methanol has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have potential applications as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. [3-(Thiophen-3-ylmethylamino)phenyl]methanol has also been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples.

Mechanism of Action

The mechanism of action of [3-(Thiophen-3-ylmethylamino)phenyl]methanol is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. One study has shown that [3-(Thiophen-3-ylmethylamino)phenyl]methanol inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which may be beneficial for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
[3-(Thiophen-3-ylmethylamino)phenyl]methanol has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases. [3-(Thiophen-3-ylmethylamino)phenyl]methanol has also been shown to have anti-inflammatory properties, which may be beneficial for the treatment of inflammatory diseases. Additionally, [3-(Thiophen-3-ylmethylamino)phenyl]methanol has been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

[3-(Thiophen-3-ylmethylamino)phenyl]methanol has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. [3-(Thiophen-3-ylmethylamino)phenyl]methanol is also stable under various conditions and can be stored for long periods without significant degradation. However, [3-(Thiophen-3-ylmethylamino)phenyl]methanol has some limitations for lab experiments. It is not water-soluble, which may limit its applications in aqueous environments. Additionally, [3-(Thiophen-3-ylmethylamino)phenyl]methanol has not been extensively studied in vivo, which may limit its potential applications as a drug candidate.

Future Directions

There are several future directions for the research on [3-(Thiophen-3-ylmethylamino)phenyl]methanol. One direction is to study its potential applications as a drug candidate for the treatment of various diseases. Further studies are needed to determine its efficacy and safety in vivo. Another direction is to study its potential applications as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to understand the mechanism of action of [3-(Thiophen-3-ylmethylamino)phenyl]methanol and its biochemical and physiological effects.

Synthesis Methods

[3-(Thiophen-3-ylmethylamino)phenyl]methanol can be synthesized by the reaction of 3-(thiophen-3-ylmethylamino)phenylboronic acid and paraformaldehyde in the presence of a palladium catalyst. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions. The resulting product is then purified by recrystallization to obtain pure [3-(Thiophen-3-ylmethylamino)phenyl]methanol.

properties

IUPAC Name

[3-(thiophen-3-ylmethylamino)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c14-8-10-2-1-3-12(6-10)13-7-11-4-5-15-9-11/h1-6,9,13-14H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFGAMFPPOPQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC2=CSC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Thiophen-3-ylmethylamino)phenyl]methanol

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